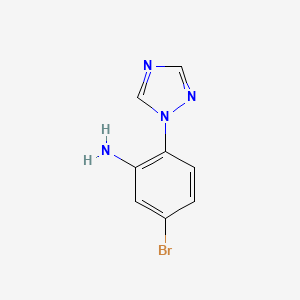

4-(3-Bromobenzamido)-2-hydroxybenzoic acid

Overview

Description

4-(3-Bromobenzamido)-2-hydroxybenzoic acid is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular weight of this compound is 320.14 . Its IUPAC name is 4-[(3-bromobenzoyl)amino]benzoic acid . The InChI code is 1S/C14H10BrNO3/c15-11-3-1-2-10(8-11)13(17)16-12-6-4-9(5-7-12)14(18)19/h1-8H,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Halogen···Halogen Interactions in Cocrystals

A study analyzed halogen···halogen contacts in organic crystals, focusing on type I, type II, and quasi type I/II halogen interactions. By examining cocrystals of 4-bromobenzamide (a close analog) and dicarboxylic acid, researchers explored the manifestation of these interactions. The research utilized synthon theory, highlighting the robustness of acid–amide heterosynthons in crystal structures, which could be relevant to the study of 4-(3-Bromobenzamido)-2-hydroxybenzoic acid in terms of crystal engineering and the design of novel materials (Srinu Tothadi et al., 2013).

Parabens and Environmental Fate

Research on parabens, which are esters of para-hydroxybenzoic acid (closely related to the chemical structure of interest), has shown they are ubiquitous in surface water and sediments due to their extensive use and continuous environmental introduction. Understanding the environmental fate and behavior of similar compounds can inform on the ecological impact and potential remediation strategies for related substances, including this compound (Camille Haman et al., 2015).

Gallic Acid: Anti-inflammatory Properties

Gallic acid, a compound with a structure that shares similarities with this compound, has been noted for its powerful anti-inflammatory properties. This highlights the potential for similar compounds to be investigated for their pharmacological activities and mechanisms, possibly providing a basis for the development of anti-inflammatory treatments (Jinrong Bai et al., 2020).

Phenolic Acids in Vegetables

The study of phenolic acids, which are bioactive compounds in plants, underscores the importance of understanding the health benefits and pharmacological activities of compounds like this compound. Phenolic acids are linked to several health benefits, and their stability during food processing can influence their dietary contributions (H. B. Rashmi & P. Negi, 2020).

Antioxidant Activity Analysis

A review of methods for determining antioxidant activity provides insight into the potential for this compound to be analyzed for its antioxidant properties. Understanding the antioxidant capacity of such compounds is critical for their application in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

The safety information for 4-(3-Bromobenzamido)-2-hydroxybenzoic acid indicates that it is a warning substance . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 4-(3-Bromobenzamido)-2-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine to histamine, a biogenic amine involved in local immune responses. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of L-DOPA to dopamine, 5-hydroxytryptophan to serotonin, and tryptophan to tryptamine .

Mode of Action

This compound acts as an inhibitor of HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This results in decreased production of histamine, dopamine, serotonin, and tryptamine .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects several biochemical pathways. The decreased production of histamine can affect local immune responses and gastric acid secretion. The reduced levels of dopamine, serotonin, and tryptamine can impact various neurological processes, including mood regulation and neuronal signaling .

Result of Action

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound can lead to a decrease in the levels of histamine, dopamine, serotonin, and tryptamine. This could potentially result in altered immune responses, changes in mood, and disruptions in neuronal signaling .

properties

IUPAC Name |

4-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-9-3-1-2-8(6-9)13(18)16-10-4-5-11(14(19)20)12(17)7-10/h1-7,17H,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKNQYISFOIQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)

![2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199155.png)

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)